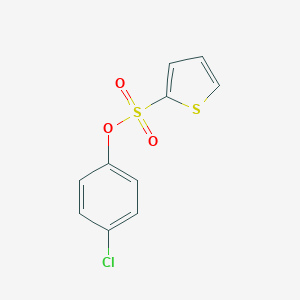
N,N'-bis(4-methoxyphenyl)propanediamide
Overview
Description
“N,N’-bis(4-methoxyphenyl)propanediamide” is a chemical compound with the molecular formula C17H18N2O4 . It is also known by other names such as N,N’-Bis(4-methoxyphenyl)malonamide .
Molecular Structure Analysis
The molecular structure of “N,N’-bis(4-methoxyphenyl)propanediamide” consists of two 4-methoxyphenyl groups attached to a propanediamide core . The molecular weight is approximately 314.336 Da .Physical And Chemical Properties Analysis
“N,N’-bis(4-methoxyphenyl)propanediamide” has a density of approximately 1.3±0.1 g/cm3, a boiling point of 609.9±50.0 °C at 760 mmHg, and a flash point of 322.6±30.1 °C . It has 6 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds .Scientific Research Applications
Chemical Synthesis and Stereochemistry : N,N'-bis(4-methoxyphenyl)propanediamide derivatives have been synthesized and characterized for their structural and conformational properties. One study focused on the synthesis and characterization of N-acyl derivatives, revealing their twin-chair conformation and quasi-axial orientation of the anisyl groups (Akila, Ponnuswamy, Suressh, & Usha, 2015).
Electrochemical Applications : Research has explored the electrochemical detosylation of N,N'-bis(4-methoxyphenyl)propanediamide derivatives, highlighting their potential in electrochemical processes (Lu, 1997).
Environmental Impact and Bioremediation : N,N'-bis(4-methoxyphenyl)propanediamide compounds, similar to bisphenol A, have been assessed for their environmental impact and potential for bioremediation. This includes studies on their endocrine-disrupting effects and biodegradation in aquatic environments (Wetherill et al., 2007), (Chhaya & Gupte, 2013).
Optoelectronic Applications : Some derivatives have been investigated for their application in optoelectronic devices. For instance, the use of triarylamine derivatives with dimethylamino substituents, including N,N'-bis(4-methoxyphenyl)propanediamide, has been studied for their optical and electrochromic behaviors (Wu, Lin, & Liou, 2019).
Pharmacological and Biological Studies : Compounds structurally related to N,N'-bis(4-methoxyphenyl)propanediamide have been synthesized and studied for their binding interactions with biological molecules, such as DNA, and their potential antimicrobial and antioxidant activities (Inba, Annaraj, Thalamuthu, & Neelakantan, 2013).
Dental and Medical Applications : The degradation products of dental resins containing components like bis-GMA, which shares structural similarities with N,N'-bis(4-methoxyphenyl)propanediamide, have been studied for their impact on oral bacteria, which is important for understanding the biocompatibility of dental materials (Khalichi, Cvitkovitch, & Santerre, 2004).
Corrosion Inhibition : Studies have also investigated the use of N,N'-bis(4-methoxyphenyl)propanediamide derivatives in corrosion inhibition, highlighting their effectiveness in protecting metals in corrosive environments (Bentiss et al., 2009).
properties
IUPAC Name |
N,N'-bis(4-methoxyphenyl)propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-14-7-3-12(4-8-14)18-16(20)11-17(21)19-13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEFNNYTRUIQHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280514 | |
| Record name | N,N'-bis(4-methoxyphenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194194 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,N'-bis(4-methoxyphenyl)propanediamide | |
CAS RN |
15589-58-9 | |
| Record name | p-Malonanisidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-bis(4-methoxyphenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



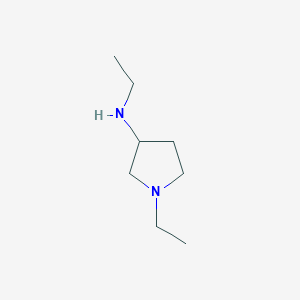

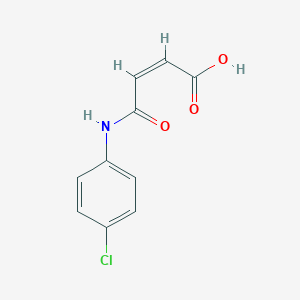
![3-Phenylbenzo[d]isoxazol-6-ol](/img/structure/B182858.png)
![5,6-dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B182859.png)

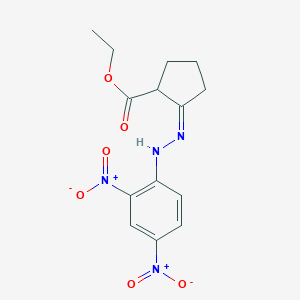
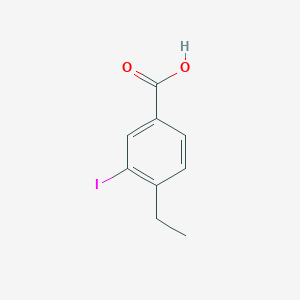
![4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B182864.png)
![1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B182867.png)
![6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol](/img/structure/B182871.png)
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline](/img/structure/B182873.png)

